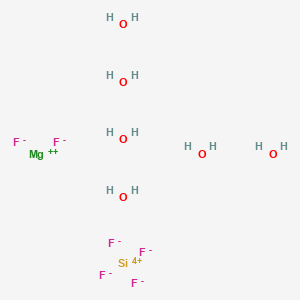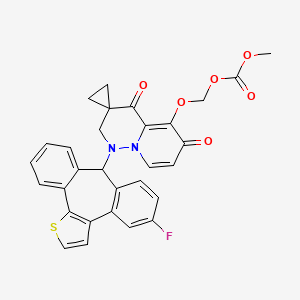
Cap-dependent endonuclease-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cap-dependent endonuclease-IN-14 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of certain viruses, making this compound a promising candidate for antiviral drug development. The compound has shown significant potential in inhibiting the replication of influenza viruses by targeting the cap-snatching mechanism, a process essential for viral mRNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a suitable starting material with a reagent such as thionyl chloride under reflux conditions to form Intermediate A.
Functionalization of Intermediate A: Intermediate A is then reacted with a nucleophile, such as an amine, under basic conditions to form Intermediate B.
Cyclization: Intermediate B undergoes cyclization in the presence of a catalyst, such as palladium on carbon, to form the core structure of this compound.
Final Functionalization: The core structure is further functionalized by introducing specific substituents to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by improving reaction yields, reducing reaction times, and minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cap-dependent endonuclease-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their inhibitory activity to identify more potent analogs .
Aplicaciones Científicas De Investigación
Cap-dependent endonuclease-IN-14 has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule to study the mechanisms of cap-dependent endonuclease inhibition and to develop new synthetic methodologies for similar compounds.
Biology: In biological research, this compound is employed to investigate the role of cap-dependent endonucleases in viral replication and to identify potential targets for antiviral therapy.
Medicine: The compound has shown promise in preclinical studies as a potential antiviral drug for the treatment of influenza and other viral infections. It is also being explored for its potential use in combination therapies with other antiviral agents.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and in the optimization of existing drug formulations
Mecanismo De Acción
Cap-dependent endonuclease-IN-14 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the cap-snatching process in viral mRNA synthesis. The compound binds to the active site of the enzyme, preventing it from cleaving the 5’ cap structure of host pre-mRNAs. This inhibition disrupts the synthesis of viral mRNAs, thereby reducing viral replication and proliferation . The molecular targets involved include the PA subunit of the viral RNA polymerase complex, which contains the endonuclease domain .
Comparación Con Compuestos Similares
Similar Compounds
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used for the treatment of influenza.
Tanshinone I: Another cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Uniqueness
Cap-dependent endonuclease-IN-14 is unique due to its high potency and selectivity for the cap-dependent endonuclease enzyme. Its synthetic accessibility and potential for structural modifications make it an attractive candidate for further drug development. Additionally, its ability to inhibit a critical step in viral replication highlights its potential as a broad-spectrum antiviral agent .
Propiedades
Fórmula molecular |
C30H23FN2O6S |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
[1-(9-fluoro-3-thiatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7(12),8,10,14,16-octaen-13-yl)-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C30H23FN2O6S/c1-37-29(36)39-16-38-26-23(34)8-12-32-25(26)28(35)30(10-11-30)15-33(32)24-18-4-2-3-5-20(18)27-21(9-13-40-27)22-14-17(31)6-7-19(22)24/h2-9,12-14,24H,10-11,15-16H2,1H3 |
Clave InChI |
WFQSXNAKRKAFSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(C=C(C=C5)F)C6=C(C7=CC=CC=C47)SC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


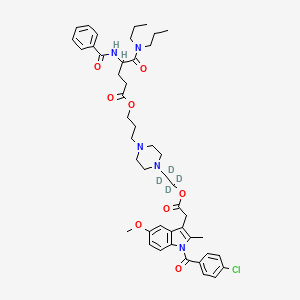
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

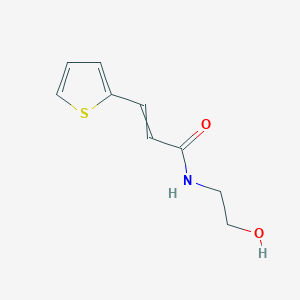
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
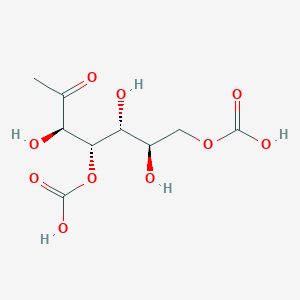
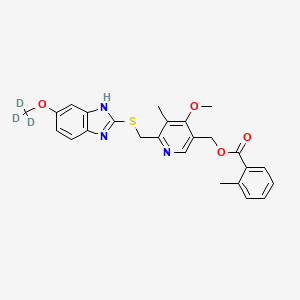
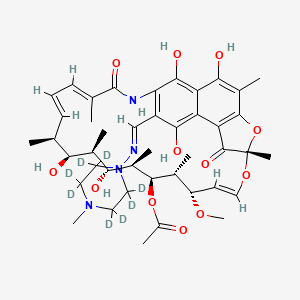
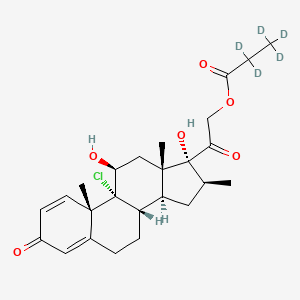

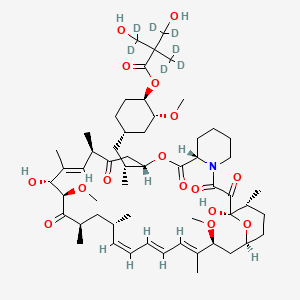
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
